molecular formula C14H19NO4 B3305922 Diethyl 2-[2-(4-pyridyl)ethyl]malonate CAS No. 92501-98-9

Diethyl 2-[2-(4-pyridyl)ethyl]malonate

Cat. No.: B3305922
CAS No.: 92501-98-9
M. Wt: 265.3 g/mol
InChI Key: OCZLLKTXONXXKS-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-pyridyl)ethyl]malonate is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.307 g/mol . It is a derivative of malonic acid, featuring a pyridyl group attached to the ethyl chain. This compound is primarily used in research and development within the fields of chemistry and life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[2-(4-pyridyl)ethyl]malonate can be synthesized through the alkylation of diethyl malonate with 4-(2-bromoethyl)pyridine. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may include:

    Reactor Design: Utilizing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Employing techniques such as distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(4-pyridyl)ethyl]malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Hydrolysis Products: 2-[2-(4-pyridyl)ethyl]malonic acid.

    Decarboxylation Products: Substituted pyridyl derivatives.

Scientific Research Applications

Diethyl 2-[2-(4-pyridyl)ethyl]malonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl 2-[2-(4-pyridyl)ethyl]malonate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. Its ester groups can undergo hydrolysis, leading to the release of carboxylic acids that may participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester functionality.

    Ethyl acetoacetate: A related compound used in the synthesis of various organic molecules.

Uniqueness

Diethyl 2-[2-(4-pyridyl)ethyl]malonate is unique due to the presence of the pyridyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in research focused on pyridine derivatives .

Properties

IUPAC Name

diethyl 2-(2-pyridin-4-ylethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)6-5-11-7-9-15-10-8-11/h7-10,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZLLKTXONXXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=NC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of diethyl malonate (9.6 g, 0.06mol) in 20 ml of absolute ethanol was added sodium ethoxide (4.1 g) portionwise at room temperature while stirring and the mixture was further stirred for 4 hours followed by dropwise addition of 4-vinylpyridine (2.1 g, 0.02 mol). The mixture was then stirred overnight. Evaporation of ethanol under reduced pressure gave a residue to which was added water followed by neutralization with 3N hydrochloric acid. The mixture was extracted with ethyl acetate. The extracted liquid was treated according to conventional techniques. Evaporation of solvent yielded a residue which was subjected to purification using column chromatography on silica gel to afford diethyl 2-(pyridin-4-yl)ethylmalonate as an oil (2.46 g, 46%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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